molecular formula C9H9NO3 B2402955 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid CAS No. 1196155-91-5

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid

Cat. No.: B2402955
CAS No.: 1196155-91-5
M. Wt: 179.175
InChI Key: NWYZMECKWMSCHF-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrano-pyridine fused ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine with bromoacetic acid . The reaction is carried out under reflux conditions, and the product is obtained after hydrolysis of the intermediate ester using aqueous sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which can participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-3-7-5-13-2-1-8(7)10-4-6/h3-4H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYZMECKWMSCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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